Anastrozole-destriazole-Br-d12
Description
Anastrozole-destriazole-Br-d12 (CAS: 120512-32-5) is a deuterium- and bromine-substituted derivative of anastrozole, a nonsteroidal aromatase inhibitor used primarily in breast cancer treatment. This compound, also referred to as Anastrozole-D12, features 12 deuterium atoms replacing hydrogen atoms and a bromine substituent, enhancing its utility in analytical and pharmacological research. Its molecular formula is C17H7D12N5 (molecular weight: 305.45 g/mol), and it serves as a stable isotope-labeled internal standard for precise quantification in mass spectrometry (MS) and liquid chromatography (LC) analyses .
Properties
Molecular Formula |
C15H17BrN2 |
|---|---|
Molecular Weight |
317.29 g/mol |
IUPAC Name |
2-[3-(bromomethyl)-5-(2-cyano-1,1,1,3,3,3-hexadeuteriopropan-2-yl)phenyl]-3,3,3-trideuterio-2-(trideuteriomethyl)propanenitrile |
InChI |
InChI=1S/C15H17BrN2/c1-14(2,9-17)12-5-11(8-16)6-13(7-12)15(3,4)10-18/h5-7H,8H2,1-4H3/i1D3,2D3,3D3,4D3 |
InChI Key |
IHXHGCDOJLOZML-MGKWXGLJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C#N)(C1=CC(=CC(=C1)CBr)C(C#N)(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)(C#N)C1=CC(=CC(=C1)CBr)C(C)(C)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anastrozole-destriazole-Br-d12 involves multiple steps, starting with the preparation of the core Anastrozole structure. The key steps include:
Formation of the triazole ring: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of deuterium atoms: Deuterium is incorporated into the molecule using deuterated reagents and solvents.
Bromination: The final step involves the selective bromination of the triazole ring to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of starting materials are synthesized and purified.
Optimization of reaction conditions: Reaction parameters such as temperature, pressure, and solvent choice are optimized for maximum yield and purity.
Purification and isolation: The final product is purified using techniques like chromatography and crystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Anastrozole-destriazole-Br-d12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the brominated triazole ring to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are employed in substitution reactions.
Major Products Formed
Scientific Research Applications
Anastrozole-destriazole-Br-d12 is widely used in scientific research for:
Pharmacokinetic studies: The deuterium atoms allow for precise tracking of the compound’s absorption, distribution, metabolism, and excretion in biological systems.
Metabolic pathway analysis: Researchers use this compound to study the metabolic pathways of Anastrozole and its derivatives.
Drug development: The compound serves as a reference standard in the development of new aromatase inhibitors and related drugs.
Biological research: It is used to investigate the biological effects of Anastrozole and its interactions with various molecular targets.
Mechanism of Action
Anastrozole-destriazole-Br-d12 exerts its effects by inhibiting the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. By blocking this enzyme, the compound reduces estrogen levels in the body, which is particularly useful in the treatment of hormone receptor-positive breast cancer. The molecular targets include the aromatase enzyme and estrogen receptors, and the pathways involved are related to estrogen synthesis and signaling.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
The following table highlights key structural differences among Anastrozole-destriazole-Br-d12 and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Primary Application |
|---|---|---|---|---|
| This compound | C17H7D12N5 | 305.45 | Deuterium (12), Bromine | Internal standard for LC/MS |
| α,α,α',α'-(Tetramethyl-d12)-5-bromomethyl-1,3-benzenediacetonitrile | C15H5D12BrN2 | 317.29 | Bromomethyl, Deuterium (12) | Impurity reference standard |
| 6-(Benzo[d][1,3]dioxol-5-yloxy)-2-(6-bromobenzo[d][1,3]dioxol-5-yl)-5-fluoro-1H-benzo[d]imidazole (4e) | C25H15BrFN2O4 | 529.30 | Bromobenzo-dioxole, Fluoro | Anticancer research (synthetic intermediate) |
| Anastrozole (Parent Compound) | C17H19N5 | 293.37 | Cyano, Triazole | Breast cancer therapy |
Notes:
- The brominated deuterated variants (e.g., this compound) exhibit enhanced stability and isotopic purity for analytical reproducibility .
- Compound 4e (from ) shares structural motifs like bromine and benzodioxole but lacks deuterium, limiting its use in tracer studies .
Analytical Data Comparison:
| Parameter | This compound | Compound 4e |
|---|---|---|
| Melting Point | Not reported | 218–220°C |
| 1H-NMR (δ ppm) | Aromatic protons: 7.2–8.1; Deuteration confirmed by signal absence | Aromatic: 6.8–7.5; Fluoro: 5.1 |
| MS (m/z) | [M+H]+: 306.4 | [M+H]+: 530.3 |
| Elemental Analysis | C: 66.8%, H: 0.6%, N: 22.9% | C: 56.7%, H: 2.8%, N: 5.3% |
Key Observations :
- Deuterium substitution in this compound simplifies NMR interpretation by reducing proton signals, aiding in structural confirmation .
- Compound 4e’s higher molecular weight and bromine content make it suitable for halogen-specific pharmacological studies but less compatible with isotope dilution assays .
This compound
Analogous Compounds
- α,α,α',α'-(Tetramethyl-d12)-5-bromomethyl-1,3-benzenediacetonitrile : Employed in impurity profiling to ensure drug safety during commercial production .
- Compound 4e: Investigated for anticancer activity, though its non-deuterated structure limits analytical precision compared to deuterated analogs .
Biological Activity
Anastrozole-destriazole-Br-d12 is a derivative of anastrozole, a well-known aromatase inhibitor used primarily in the treatment of estrogen receptor-positive breast cancer in postmenopausal women. This compound, like its parent drug, functions by inhibiting the aromatase enzyme, which is responsible for converting androgens to estrogens. This inhibition leads to decreased estrogen levels, thereby slowing the growth of estrogen-dependent tumors.
Aromatase Inhibition : Anastrozole competes with androgens for binding to the aromatase enzyme, effectively reducing the synthesis of estrogens such as estradiol (E2) and estrone (E1) in peripheral tissues. The biological activity of this compound is expected to mirror this mechanism, leading to similar therapeutic effects.
Pharmacodynamics
The pharmacodynamic profile of anastrozole has been extensively studied. A recent study indicated that increasing the dose of anastrozole from 1 mg to 10 mg daily significantly improved estrogen suppression in patients who did not achieve adequate suppression on the lower dose. Specifically, 76% of patients on the higher dose achieved adequate estrogen suppression levels, highlighting the importance of dose optimization in treatment regimens .
Case Studies and Clinical Findings
-
Efficacy in Breast Cancer Treatment :
- Study Overview : In a multicenter trial involving 764 postmenopausal women, anastrozole was compared with megestrol acetate. Results indicated that both doses (1 mg and 10 mg) were effective, with median time to progression being around 21 weeks .
- Response Rates : Approximately one-third of patients treated with anastrozole experienced a clinical benefit, with notable differences in weight gain profiles compared to megestrol acetate .
- Dose Escalation Study :
Summary of Biological Activity
| Parameter | Anastrozole (1 mg) | Anastrozole (10 mg) | Megestrol Acetate |
|---|---|---|---|
| Median Time to Progression | 21 weeks | 21 weeks | Not specified |
| Clinical Benefit Rate | ~33% | ~33% | ~26% |
| Weight Gain Rate | Low | Low | High |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
